2-(3,5-dimethylphenyl)-5-nitro-1H-Indole
Description
2-(3,5-Dimethylphenyl)-5-nitro-1H-indole is a nitro-substituted indole derivative featuring a 3,5-dimethylphenyl group at the indole’s 2-position and a nitro group at the 5-position.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5-nitro-1H-indole |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-11(2)7-12(6-10)16-9-13-8-14(18(19)20)3-4-15(13)17-16/h3-9,17H,1-2H3 |
InChI Key |
NZAYKRAHEJPLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that 2-(3,5-dimethylphenyl)-5-nitro-1H-Indole exhibits significant biological activities, making it a candidate for pharmacological research. Notable activities include:
- Anticancer Properties : Studies have shown that nitroindoles can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as WNT/β-catenin .
- Antimicrobial Activity : Nitroindoles have demonstrated efficacy against various bacterial strains and fungi, suggesting potential as antimicrobial agents .
Anticancer Activity
A study explored the compound's potential as an anticancer agent. It was tested against several cancer cell lines using the National Cancer Institute's protocols. The results indicated a promising growth inhibition rate across multiple cell types, with IC values suggesting effective cytotoxicity .
Antimicrobial Evaluation
In another investigation, derivatives of this compound were evaluated for their antimicrobial properties. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through comparison with other similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Nitroindole | Indole ring with a nitro group | Exhibits strong antimicrobial properties |
| 3-Methyl-5-nitro-1H-indole | Methyl substitution on the indole | Known for anticancer activity |
| Isatin | Dione structure with a nitro group | Versatile precursor for synthesizing various derivatives |
| 4-Methyl-5-nitroindole | Methyl substitution at position 4 | Potential neuroprotective effects |
This table illustrates how structural variations influence biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include indole derivatives with modifications at the 2-, 3-, and 5-positions. Key examples from the evidence are:
(a) 3-[(3,5-Dimethylphenyl)sulfonyl]-5-nitro-N-phenethyl-1H-indole-2-carboxamide (Compound 38)
- Substituents : 5-nitro, 3-sulfonyl, 2-carboxamide, and N-phenethyl groups.
- Key Differences : Compared to the target compound, this analogue includes a sulfonyl group and a carboxamide side chain, which enhance polarity and hydrogen-bonding capacity.
- Synthesis : Achieved a 74% yield via coupling reactions, indicating favorable reactivity of nitro-substituted indoles under these conditions .
- Physical Properties : Melting point (261–262°C) is higher than fluoro-substituted indoles (e.g., 249–250°C for compound 3 in ), likely due to increased molecular rigidity from the sulfonyl group .
(b) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)
- Substituents : 5-fluoro, 2-carboxamide, and N-benzoylphenyl groups.
- Synthesis : Lower yield (37.5%) suggests fluorinated indoles may pose synthetic challenges relative to nitro-substituted counterparts .
(c) 5-Fluoro-3-(triazolyl-ethyl)-1H-indole (Compound 5b)
- Substituents : 5-fluoro and 3-triazole-ethyl groups.
- Key Differences : The triazole ring introduces heterocyclic diversity, which could enhance binding in biological systems (e.g., antioxidants). However, the 42% yield highlights synthetic complexity compared to nitro-indoles .
Key Observations:
Nitro vs. Fluoro Substituents : Nitro groups enhance electron-withdrawing effects, improving reaction yields (e.g., 74% for compound 38 vs. 37.5% for fluoro-indole 3) and thermal stability .
Aryl vs. Sulfonyl/Carboxamide Groups : The target compound’s 3,5-dimethylphenyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility compared to sulfonyl-containing analogues .
Biological Implications : Sulfonyl and carboxamide groups in compound 38 correlate with reported anti-HIV activity, suggesting that the target compound’s bioactivity (if any) may depend on alternative substituent interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,5-dimethylphenyl)-5-nitro-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of nitro-substituted indoles typically involves electrophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, in analogous compounds like 5-fluoroindole derivatives, methylation and sulfonation reactions are optimized using potassium t-butoxide in anhydrous toluene or sodium hydride in THF, achieving yields >95% . For nitro group introduction, nitration conditions (e.g., mixed acid systems) must be carefully controlled to avoid over-nitration. Purification via column chromatography with gradients like petroleum ether/DCM (9:1) or ethyl acetate/hexane (70:30) ensures high purity . Reaction optimization may involve varying catalysts (e.g., CuI for click chemistry ) or solvent systems (PEG-400/DMF for improved solubility ).
Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer : Multimodal characterization is critical. 1H/13C NMR confirms regiochemistry and substituent positioning, as seen in 5-methyl-3-phenyl-1H-indole-2-carbonitrile, where aromatic protons appear at δ 6.87–7.33 . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS for analogs ). Purity is assessed via TLC (Rf values) and melting point analysis (e.g., 168°C for 5-methylindole derivatives ). Discrepancies in elemental analysis (e.g., C, H, N percentages) should align within ±0.3% of theoretical values .
Q. What are the solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : Nitroindoles are often polar but may exhibit limited aqueous solubility. Solubility can be enhanced using DMF, DMSO, or PEG-400 . Stability tests under varying pH, light, and temperature are essential. For example, indole derivatives like bisindolylmaleimides require storage at -20°C in amber vials to prevent degradation . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended.
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of nitro group introduction in 5-nitroindole derivatives?
- Methodological Answer : Nitration regioselectivity is influenced by electronic and steric factors. The electron-rich C5 position of indole is typically favored for electrophilic attack. Computational modeling (e.g., DFT calculations) can predict substituent effects; for instance, 3,5-dimethylphenyl groups may sterically hinder C7 nitration. Experimental validation via isotopic labeling (e.g., 15N-nitration) or competitive reaction kinetics with analogs (e.g., 4,5,6,7-tetrafluoroindole ) can clarify mechanistic pathways.
Q. How can computational methods predict the biological activity of this compound, and what validation experiments are required?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Flt3 kinase for indole-based inhibitors ) identifies potential binding modes. QSAR models trained on indole derivatives (e.g., bisindolylmaleimides ) correlate nitro group positioning with inhibitory potency. Validation requires in vitro assays (e.g., kinase inhibition IC50 measurements) and comparative studies with structurally related compounds (e.g., 5-amino-1H-indole derivatives ).
Q. What strategies resolve contradictions in reported spectroscopic data or bioassay outcomes for this compound?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomerism. Repetition under standardized conditions (e.g., deuterated solvents, controlled humidity) is critical. For bioassays, orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity ) clarify conflicting results. Meta-analyses of published protocols (e.g., CuI catalyst purity vs. sodium hydride dispersion ) identify variables affecting reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
